molecular formula C14H18OSi B14222762 [3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane CAS No. 825628-45-3

[3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane

Cat. No.: B14222762
CAS No.: 825628-45-3
M. Wt: 230.38 g/mol
InChI Key: RMTBASFFCYUYPF-UHFFFAOYSA-N
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Description

3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound that features a unique combination of an ethenyloxy group, a phenyl group, and a prop-1-yn-1-yl group attached to a trimethylsilyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a phenylacetylene derivative with a trimethylsilyl-protected ethenyloxy group under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst such as Pd(PPh3)2Cl2. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various types of chemical reactions, including:

    Oxidation: The ethenyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or ozone can be used for oxidation reactions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are common.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The ethenyloxy group can participate in electrophilic addition reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are crucial in its applications in synthesis and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
  • 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane

Uniqueness

The unique combination of functional groups in 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane provides it with distinct reactivity and versatility compared to its analogs. The trimethylsilyl group offers stability and ease of handling, while the ethenyloxy and phenyl groups contribute to its reactivity and potential for diverse applications.

Properties

CAS No.

825628-45-3

Molecular Formula

C14H18OSi

Molecular Weight

230.38 g/mol

IUPAC Name

(3-ethenoxy-3-phenylprop-1-ynyl)-trimethylsilane

InChI

InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3

InChI Key

RMTBASFFCYUYPF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C

Origin of Product

United States

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